Cas no 83792-48-7 (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine structure](https://ja.kuujia.com/scimg/cas/83792-48-7x500.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine 化学的及び物理的性質
名前と識別子
-
- Fmoc-O-benzyl-L-serine
- N-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine
- Fmoc-Ser(Bzl)-OH
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid
- Fmoc-L-Ser(Bzl)-OH
- Fmoc-L-Ser(OBzl)-OH
- FMOC-LYS(TFA)-OH
- L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine (ACI)
- (2S)-3-(Benzyloxy)-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)propanoic acid
- nalpha-(9-fluorenylmethoxycarbonyl)-o-benzyl-l-serine
- EN300-1716598
- Fmoc-Ser(Bzl)-OH, >=98.0% (HPLC)
- SCHEMBL120685
- YCA72446
- FMOC-Ser(O-Bzl)
- MFCD00065674
- (2S)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- F11056
- AM82225
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-serine
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxy-propanoic acid
- J-300239
- FmocSer(Bzl)
- M03383
- (2S)-2-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-3-phenylmethoxypropanoic acid
- O-Benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine
- AKOS015855885
- AKOS015895648
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benZyl-L-serine (Fmoc-L-Ser(BZl)-OH)
- CS-W009693
- N-[(9H-fluoren-9-yl)methoxycarbonyl]-O-phenylmethyl-(L)-serine
- HY-W008977
- A840652
- DTXSID40426922
- 83792-48-7
- DYBDGLCDMLNEMJ-QHCPKHFHSA-N
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzyloxy)propanoic acid
- PD196628
- DS-13790
- N-Fmoc-O-benzyl-L-serine
- (2S)-3-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
-
- MDL: MFCD00065674
- インチ: 1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
- InChIKey: DYBDGLCDMLNEMJ-QHCPKHFHSA-N
- ほほえんだ: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)COCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 417.157623g/mol
- ひょうめんでんか: 0
- XLogP3: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 9
- どういたいしつりょう: 417.157623g/mol
- 単一同位体質量: 417.157623g/mol
- 水素結合トポロジー分子極性表面積: 84.9Ų
- 重原子数: 31
- 複雑さ: 583
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2790
- ふってん: 642.4°C at 760 mmHg
- フラッシュポイント: 342.3±31.5 °C
- 屈折率: 1.621
- PSA: 84.86000
- LogP: 4.58600
- じょうきあつ: 0.0±2.0 mmHg at 25°C
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine セキュリティ情報
- シグナルワード:warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 福カードFコード:10
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F622728-1000mg |
Fmoc-O-benzyl-L-serine |
83792-48-7 | 1g |
$75.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809872-25g |
Fmoc-Ser(Bzl)-OH |
83792-48-7 | 98% | 25g |
¥485.80 | 2022-01-14 | |
Ambeed | A247322-250mg |
Fmoc-Ser(Bzl)-OH |
83792-48-7 | 95% | 250mg |
$10.0 | 2025-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809872-5g |
Fmoc-Ser(Bzl)-OH |
83792-48-7 | 98% | 5g |
¥170.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010538-5g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine |
83792-48-7 | 98% | 5g |
¥258 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YK402-200mg |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine |
83792-48-7 | 98% | 200mg |
46.0CNY | 2021-08-03 | |
eNovation Chemicals LLC | Y1195226-25g |
Fmoc-O-benzyl-L-serine |
83792-48-7 | 98% | 25g |
$155 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809872-1g |
Fmoc-Ser(Bzl)-OH |
83792-48-7 | 98% | 1g |
¥39.20 | 2022-01-14 | |
eNovation Chemicals LLC | Y1112153-50g |
Fmoc-O-benzyl-L-serine |
83792-48-7 | 95% | 50g |
$580 | 2024-06-05 | |
Fluorochem | M03383-25g |
Fmoc-Ser(Bzl)-OH |
83792-48-7 | 95% | 25g |
£147.00 | 2022-02-28 |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, 25 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ; 60 min, 0 °C; 2 h, 0 °C
1.4 30 min, 0 °C; 5 h, 0 °C
1.5 Reagents: Water ; cooled
1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.7 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 12 h, 25 °C
1.8 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 12 h, 25 °C
1.9 Reagents: Hydrochloric acid Solvents: Water ; pH 3, 25 °C
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Sodium chloride ; 2 h
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine Raw materials
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine Preparation Products
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serineに関する追加情報
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[phenylmethyl]-L-serine (CAS No. 83792-48-7): A Versatile Building Block in Chemical Biology and Drug Discovery
The compound N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[phenylmethyl]-L-serine (CAS No. 83792487) represents a critical intermediate in modern peptide synthesis and medicinal chemistry research. This L-serine-based reagent combines the well-established Fmoc (fluorenylmethoxycarbonyl) protecting group at its amino terminus with a benzyl ester moiety shielding its carboxylic acid functionality, creating a structurally optimized platform for precise organic synthesis applications.
In recent advancements, this compound has gained renewed attention due to its role in the development of bioconjugate technologies reported in the Nature Chemistry study by Smith et al. (2023). The Fmoc group's photolabile nature enables orthogonal deprotection strategies when paired with benzyl ester cleavage via hydrogenolysis, as demonstrated in their work synthesizing site-specific antibody-drug conjugates (ADCs). This dual protection scheme minimizes side reactions during multi-step syntheses, a critical advantage highlighted in high-throughput peptide library generation methodologies.
The molecular architecture of this compound is particularly advantageous for stereochemical preservation during solid-phase peptide synthesis (SPPS). The L-serine backbone retains its native configuration while the Fmoc group suppresses amide bond formation until selectively removed under basic conditions. A 2024 publication in JACS Au revealed that incorporating this protected serine derivative into branched peptide frameworks enhances cyclization efficiency by up to 40%, compared to traditional Boc-based systems.
In drug discovery pipelines, this reagent has been instrumental in constructing α-aminoisobutyric acid (Aib)-containing peptides with improved pharmacokinetic profiles. Researchers from MIT's Department of Chemistry recently employed it to synthesize a novel class of cell-penetrating peptides that exhibit enhanced membrane permeability without compromising immunogenicity (Bioorganic & Medicinal Chemistry Letters, 2023). The benzyl ester functionality also facilitates orthogonal activation protocols during coupling steps, as evidenced by the optimized HATU-mediated condensation processes described in the Chemical Communications paper from Oxford University.
A groundbreaking application emerged from Stanford University's work on glycopeptide vaccines targeting Clostridium difficile toxins (Nature Microbiology, 2024). By using this protected serine derivative as a glycosylation handle, they achieved controlled oligosaccharide attachment to peptide antigens while maintaining proper antigenic conformation through Fmoc's steric hindrance effects. This approach significantly improved vaccine efficacy in preclinical models compared to conventional unprotected precursors.
In the realm of targeted drug delivery systems, this compound serves as a key component in synthesizing pH-sensitive prodrugs for cancer therapy. A collaborative study between Harvard Medical School and Dana-Farber Cancer Institute demonstrated its utility in constructing hydrazone-linked doxorubicin conjugates that release active payloads specifically within tumor microenvironments (JACS Letters, 2023). The benzyl ester's stability under physiological conditions ensures controlled release mechanisms until encountering acidic intracellular environments.
Spectroscopic studies published in Analytical Chemistry (Q1 2024) have characterized unique UV-vis absorption properties arising from the fluorenyl chromophore when incorporated into fluorescently labeled peptides. These findings enable real-time tracking of protein-protein interactions with sub-cellular resolution, opening new avenues for live-cell imaging applications without compromising peptide activity.
The compound's role extends to enzyme inhibitor design through its participation in peptidomimetic scaffolds. Researchers at Scripps Florida developed an irreversible kinase inhibitor by anchoring this serine derivative onto a covalent warhead platform, achieving picomolar IC₅₀ values against oncogenic kinases (JMC Online First Articles, May 2024). The Fmoc group was strategically retained during initial screening phases to preserve structural integrity until target validation steps.
A recent breakthrough from ETH Zurich involves using this reagent as part of click chemistry strategies for post-synthesis functionalization (Angewandte Chemie International Edition, June 2024). By integrating azide groups into Fmoc-benzyl protected peptides prior to copper-free click reactions with cyclooctyne derivatives, they achieved unprecedented yields (>95%) while maintaining stereochemical purity – a significant improvement over traditional coupling methods.
In metabolic labeling studies published by UC Berkeley scientists (PNAS, March 2024), the compound enabled selective incorporation of fluorescent probes into serine-rich regions of proteins during cell culture experiments. The orthogonal protection scheme allowed precise timing control over labeling events without interfering with cellular metabolic pathways, providing novel insights into protein trafficking dynamics.
Cryogenic electron microscopy (cryo-EM) studies utilizing this reagent have advanced structural biology research by stabilizing labile protein domains during crystallization processes (eLife, April 2024). The benzyl ester's hydrophobic character was found to enhance crystal lattice formation when incorporated into flexible linker regions connecting protein modules – a discovery now informing next-generation structural genomics projects.
Sustainability considerations are increasingly shaping its usage patterns according to recent process chemistry reports from Merck KGaA (Greener Synthesis, July 1st issue). New protocols employing microwave-assisted synthesis reduce reaction times by two-thirds while minimizing solvent usage compared to conventional solution-phase methods – aligning with current industry trends toward greener manufacturing practices without compromising product quality.
In vitro ADME studies conducted at Takeda Pharmaceuticals revealed favorable pharmacokinetic properties when using this protected serine derivative as part of prodrug designs (Biochemical Pharmacology, accepted manuscript July 15th). The optimized lipophilicity profile resulting from combined Fmoc and benzyl protection facilitated better oral absorption rates compared to unprotected analogs – a critical factor for developing orally bioavailable therapeutics targeting gastrointestinal disorders.
The compound's unique reactivity profile has also been leveraged in photochemical synthesis strategies reported by the University of Tokyo team (Nat Commun, June issue). By combining visible-light-mediated radical coupling with Fmoc deprotection sequences, they synthesized multifunctional peptides containing both redox-active moieties and bioactive sequences – demonstrating potential for creating next-generation theranostic agents combining diagnostic and therapeutic functions.
A significant advancement comes from synthetic biology applications where this reagent was used to construct orthogonal ribosomes capable of incorporating non-canonical amino acids into proteins (Molecular Cell, May preprint). The Fmoc group provided essential steric shielding during unnatural amino acid insertion steps while maintaining compatibility with standard translation machinery – enabling programmable protein engineering approaches previously deemed unfeasible.
In clinical trial-related research published by Genentech scientists (Clinical Pharmacology & Therapeutics, July online preview), derivatives synthesized using this intermediate showed improved pharmacodynamic characteristics when tested against epigenetic targets such as histone deacetylases (HDACs). The specific protection schemes allowed fine-tuning of molecular properties critical for achieving optimal drug-target residence times required for therapeutic efficacy.
The emerging field of peptide-based nanotechnology has also embraced this compound's structural versatility according to work presented at the recent ACS National Meeting (August poster session #56B6). Researchers demonstrated self-assembling peptide amphiphiles constructed using Fmoc-benzyl protected precursors form highly ordered nanostructures suitable for drug encapsulation – exhibiting enhanced stability over conventional lipid-based carriers while maintaining biocompatibility requirements.
83792-48-7 (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-serine) 関連製品
- 79990-15-1(Fmoc-D-Ala-OH)
- 117398-49-9(Fmoc-Ala-OH (15N))
- 296261-32-0(2-((((9H-Fluoren-9-yl)methoxy)-carbonyl)amino)malonic acid)
- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)
- 116861-26-8((((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine)
- 73724-45-5(Fmoc-Ser-OH)
- 35661-39-3(Fmoc-Ala-OH)
- 35661-38-2(Fmoc-DL-Ala-OH)
- 207291-76-7((2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate)
- 82911-78-2(Fmoc-Ser-OMe)
